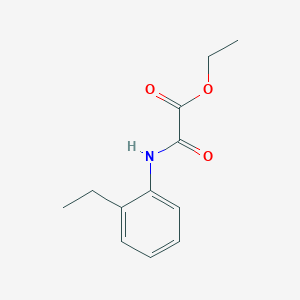

Ethyl (2-ethylanilino)(oxo)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-ethylanilino)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-9-7-5-6-8-10(9)13-11(14)12(15)16-4-2/h5-8H,3-4H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZIPUQIUGPKDOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Ethylanilino Oxo Acetate and Analogues

Precursor Synthesis and Rational Design for Anilino-Substituted Oxoacetates

The rational design of anilino-substituted oxoacetates begins with the strategic selection and synthesis of its fundamental components: a substituted aniline (B41778) and an oxalic acid derivative. The properties of the final molecule are heavily influenced by the precursors chosen. berkeley.edu

A primary and straightforward method for synthesizing N-aryl oxoacetamides is the condensation reaction between a substituted aniline and a derivative of oxalic acid, such as diethyl oxalate (B1200264) or ethyl oxalyl chloride. This nucleophilic acyl substitution reaction forms the core amide bond of the target molecule.

For instance, the reaction of an aniline with diethyl oxalate typically involves mixing the two reagents, sometimes with a phase transfer catalyst like Aliquat 336 if different phases are present, and stirring at room temperature for an extended period. chemicalbook.com The reaction between 2-ethylaniline (B167055) and diethyl oxalate would proceed via the nucleophilic attack of the amine group of 2-ethylaniline on one of the ester carbonyl carbons of diethyl oxalate, leading to the displacement of an ethoxide leaving group and the formation of the desired ethyl (2-ethylanilino)(oxo)acetate.

A representative synthesis based on analogous reactions is detailed below:

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product | Analogous Yield |

|---|---|---|---|---|---|

| 2-Ethylaniline | Diethyl oxalate | Dichloromethane | Room Temperature, 72h | This compound | ~41% chemicalbook.com |

The 2-ethylanilino moiety is derived from its precursor, 2-ethylaniline. nih.gov This starting material is a commercially available liquid. chemicalbook.com Its synthesis is typically achieved through the reduction of 2-ethylnitrobenzene. Various reduction methods can be employed, from catalytic hydrogenation using metal catalysts like palladium or platinum to chemical reduction using reagents such as iron powder in acidic medium or tin(II) chloride. A notable method involves the use of freshly prepared iron(0) nanoparticles in water, which can efficiently reduce azidoarenes (which can be prepared from the corresponding aniline) to the desired anilines under an inert atmosphere at room temperature. chemicalbook.com The choice of synthesis for the aniline precursor is critical as it must be compatible with other functional groups that may be present on the aromatic ring.

Direct Synthesis of this compound via Targeted Functionalization

The most direct and common synthesis of this compound involves the targeted functionalization of 2-ethylaniline with an appropriate ethyl oxoacetate precursor. ontosight.ai The Schotten-Baumann reaction, which is a condensation of an amine with an acyl chloride, provides a high-yielding pathway. In this specific case, 2-ethylaniline is treated with ethyl oxalyl chloride in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct. This method is generally fast and efficient.

Alternatively, as described in the precursor section, the direct condensation with diethyl oxalate offers a milder, albeit potentially slower, route to the final product. chemicalbook.com The reaction mixture is typically stirred for several hours to ensure completion, followed by standard workup procedures involving extraction and purification by column chromatography to isolate the pure this compound. chemicalbook.comchemicalbook.com

Methodological Advancements in N-Aryl Oxoacetate Ester Synthesis

While classical condensation remains a staple, several advanced methodologies have been developed to synthesize N-aryl oxoacetate esters and their analogues, often providing milder conditions, higher efficiency, and broader functional group tolerance. researchgate.netpku.edu.cn

Oxidation of Arylacetic Esters: One approach involves the direct oxidation of readily available aryl acetic esters. pku.edu.cn For example, oxidation using oxidants like tert-butyl hydroperoxide (TBHP) with a vanadium pillared montmorillonite (B579905) catalyst has been reported to convert various arylacetates into the corresponding arylglyoxylic esters. pku.edu.cn However, these methods can require high temperatures and long reaction times. pku.edu.cn

Use of Coupling Reagents: Modern peptide coupling reagents have been adapted for ester and amide formation under very mild conditions. The use of carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) or the more water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI), often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), can facilitate the coupling of an aniline with oxalic acid monoethyl ester. organic-chemistry.orgnih.gov This avoids the need for harsh acyl chlorides.

Palladium-Catalyzed Decarboxylative Coupling: A novel and powerful method involves the palladium-catalyzed decarboxylative cross-coupling of potassium oxalate monoesters with aryl halides (bromides or chlorides). organic-chemistry.org This strategy avoids the direct use of anilines and instead builds the C-N bond's precursor structure through a C-C bond formation, followed by other transformations. This method is notable for its tolerance of a wide range of functional groups and for avoiding the use of toxic reagents like carbon monoxide gas that are common in other carbonylation reactions. organic-chemistry.org

Activated Ester Approach: The use of "activated esters" is a common strategy in bioconjugation and polymer chemistry that has applications in small molecule synthesis. nih.gov An oxalic acid monoester can be converted to a more reactive form, such as an N-hydroxysuccinimide (NHS) ester. This stable but reactive intermediate can then react cleanly and efficiently with an aniline, like 2-ethylaniline, under neutral or slightly basic conditions to form the desired N-aryl oxoacetate ester with high purity and yield. nih.gov

Comparative Analysis of Synthetic Efficiency and Selectivity

The choice of synthetic method for this compound and its analogues depends on factors like scale, desired purity, available starting materials, and functional group compatibility. Each approach has distinct advantages and disadvantages.

| Synthetic Method | Typical Conditions | Advantages | Disadvantages | Selectivity/Scope |

|---|---|---|---|---|

| Condensation with Diethyl Oxalate | Room temp, long reaction time (24-72h) chemicalbook.com | Mild conditions, readily available starting materials. chemicalbook.com | Often slow, may result in moderate yields, potential for di-acylation. chemicalbook.com | Good for simple anilines; selectivity can be an issue with multifunctional substrates. |

| Condensation with Ethyl Oxalyl Chloride | Low temp to room temp, requires base | Fast reaction, generally high yields. | Ethyl oxalyl chloride is moisture-sensitive and corrosive; harsh byproducts (HCl). | Highly reactive, may not be suitable for sensitive functional groups. |

| Coupling Reagents (EDCI/DMAP) | Room temp, neutral pH organic-chemistry.org | Very mild conditions, high yields, easy workup for water-soluble byproducts. organic-chemistry.org | Reagents can be expensive. organic-chemistry.org | Excellent selectivity and very broad functional group tolerance. organic-chemistry.org |

| Pd-Catalyzed Decarboxylative Coupling | Elevated temp (e.g., 80-120°C), inert atmosphere organic-chemistry.org | Excellent functional group tolerance, avoids handling toxic CO gas. organic-chemistry.org | Requires expensive palladium catalyst and ligands, multi-component system. organic-chemistry.org | Broad scope for aryl halides; less direct as it doesn't start from the aniline. organic-chemistry.org |

Mechanistic Insights into Reactions Involving Ethyl 2 Ethylanilino Oxo Acetate

Exploration of Reaction Pathways and Intermediate Formation

The reaction pathways of ethyl (2-ethylanilino)(oxo)acetate are diverse, often proceeding through reactive intermediates such as radicals and cyclized structures. Understanding the formation and subsequent fate of these intermediates is crucial for controlling reaction outcomes.

Decarboxylative Processes Leading to Carbamoyl (B1232498) Radicals and Their Fate

While direct studies on this compound are limited, the analogous behavior of oxamic acids and their derivatives provides significant insight into the decarboxylative processes this compound can undergo. rsc.orgrsc.org The oxidative decarboxylation of oxamic acids is a well-established method for generating carbamoyl radicals. rsc.org This process can be initiated through various means, including thermal, photochemical, or electrochemical methods. rsc.orgrsc.org

The generally accepted mechanism involves a single electron oxidation of the parent oxamic acid, leading to the formation of a carboxyl radical. This intermediate is unstable and readily undergoes decarboxylation (loss of CO2) to produce a carbamoyl radical. nih.gov In the context of this compound, this process would yield the N-(2-ethylphenyl)carbamoyl radical.

The fate of the resulting carbamoyl radical is diverse and depends on the reaction conditions and the presence of other reagents. These nucleophilic radicals can participate in a variety of synthetic transformations rsc.orgrsc.org:

Addition to Unsaturated Systems: Carbamoyl radicals can add to electron-deficient alkenes and alkynes, leading to the formation of new carbon-carbon bonds and the synthesis of various amide-containing molecules. researchgate.net

Cross-Coupling Reactions: In the presence of a suitable catalyst, such as nickel, carbamoyl radicals can undergo cross-coupling with aryl halides to form N-aryl benzamide (B126) derivatives. nih.govacs.org The catalytic cycle often involves the addition of the carbamoyl radical to a low-valent metal center. nih.gov

Minisci-type Reactions: Carbamoyl radicals can react with heteroaromatic compounds in a Minisci-type reaction to introduce a carbamoyl group onto the heterocycle. rsc.org

Annulation Reactions: Cascade radical annulation reactions can occur where the carbamoyl radical initiates a sequence of cyclization and other transformations to build complex heterocyclic structures, such as carbamoylated chroman-4-ones. mdpi.com

The table below summarizes the key steps in the generation and potential fate of carbamoyl radicals derived from oxamate (B1226882) precursors.

| Step | Description | Intermediate | Subsequent Reaction |

| 1 | Single electron oxidation of the oxamic acid derivative. | Carboxyl Radical | Decarboxylation |

| 2 | Loss of carbon dioxide from the carboxyl radical. | Carbamoyl Radical | Addition, Cross-Coupling, etc. |

| 3 | Reaction of the carbamoyl radical with a substrate. | Various | Product Formation |

Investigations of Cyclization and Rearrangement Reactions

The structure of this compound, with the ortho-ethyl substituent on the aniline (B41778) ring, presents possibilities for intramolecular cyclization reactions. While specific studies on this compound are not prevalent, related chemistries suggest potential pathways. For instance, radical cyclization can occur where a carbamoyl radical, generated as described above, attacks the ortho-position of the aromatic ring.

Rearrangement reactions are also a possibility, although less common for this specific class of compounds compared to others. nih.gov However, under certain catalytic conditions or upon generation of specific reactive intermediates, rearrangements could be envisioned. For example, reactions involving diazo compounds, which are structurally related to the oxoacetate moiety in some transformations, are known to undergo various rearrangements. nih.gov

Role of the N-Anilino Group in Directing Reactivity and Selectivity

The N-anilino group, specifically the N-(2-ethylphenyl)amino moiety, plays a crucial role in directing the reactivity and selectivity of this compound. This influence is twofold, stemming from both electronic and steric effects.

The amino group (-NH-) is a powerful activating group in electrophilic aromatic substitution reactions. libretexts.orgbyjus.com It donates electron density to the aromatic ring through resonance, particularly at the ortho and para positions. byjus.compressbooks.pub This makes the aromatic ring highly susceptible to attack by electrophiles at these positions. However, the ortho position to the amino group is already substituted with an ethyl group, and the other ortho position is occupied by the oxoacetate group. This leaves the para position as a likely site for electrophilic attack.

The table below outlines the directing effects of substituents on an aromatic ring.

| Substituent Type | Electronic Effect | Directing Effect |

| Activating Groups (-NHR, -OR, -R) | Electron-donating | Ortho, Para |

| Deactivating Groups (-NO2, -CN, -COR) | Electron-withdrawing | Meta |

| Halogens (-F, -Cl, -Br, -I) | Inductively withdrawing, resonance donating | Ortho, Para (deactivating) |

The steric bulk of the ortho-ethyl group and the adjacent oxoacetate group can also influence the approach of reagents, potentially hindering reactions at the nitrogen atom or the nearby carbonyl group and favoring reactions at less sterically crowded sites.

Catalytic Activation and Transformation of this compound

Catalysis offers a powerful means to activate and transform this compound and related compounds, enabling a wider range of reactions and improving efficiency and selectivity.

Homogeneous Catalysis in Oxoacetate Functionalization

Homogeneous catalysts, which are soluble in the reaction medium, are widely used for the functionalization of various organic molecules, including those with structures similar to this compound. nih.govnih.govrsc.org For instance, transition metal catalysts, such as those based on rhodium or iridium, are known to catalyze C-H activation and amidation reactions. nih.govnih.gov

In the context of this compound, a homogeneous catalyst could potentially facilitate:

C-H Functionalization: Activation of C-H bonds on the aromatic ring for the introduction of new functional groups.

Cross-Coupling Reactions: As mentioned earlier, nickel-catalyzed cross-coupling of the derived carbamoyl radical is a key transformation. nih.govacs.org

Asymmetric Hydrogenation: Chiral homogeneous catalysts could be employed for the enantioselective hydrogenation of the aromatic ring or the carbonyl groups, leading to chiral products. nih.gov

Heterogeneous Catalysis in Related Oxoacetate Systems

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages such as easy separation and recyclability. baranlab.orgrsc.org While specific applications to this compound are not well-documented, the principles of heterogeneous catalysis can be applied to related systems.

For example, supported metal catalysts (e.g., palladium on carbon) are commonly used for hydrogenation reactions. In the case of this compound, this could involve the reduction of the aromatic ring or the carbonyl groups. Solid acid or base catalysts could also be employed to promote cyclization or condensation reactions.

The table below provides a comparison of homogeneous and heterogeneous catalysis.

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst Phase | Same phase as reactants | Different phase from reactants |

| Activity/Selectivity | Often high, tunable ligands | Can be high, influenced by support |

| Separation | Often difficult | Generally easy |

| Recyclability | Challenging | More straightforward |

Applications of Ethyl 2 Ethylanilino Oxo Acetate in Contemporary Organic Synthesis

Strategic Utilization as a Building Block for Diverse Molecular Scaffolds

The inherent reactivity of Ethyl (2-ethylanilino)(oxo)acetate makes it an excellent starting material for the creation of a wide array of molecular scaffolds. The presence of the aniline (B41778) nitrogen and the two carbonyl groups allows for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of complex carbon skeletons.

The reactivity of the α-keto ester functionality allows for nucleophilic additions, while the aniline moiety can participate in various coupling and condensation reactions. This dual reactivity is key to its utility as a versatile building block. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters, respectively. The ketone can undergo reactions such as Wittig olefination or reduction to an alcohol, which can be further functionalized.

Synthesis of Complex Nitrogen-Containing Heterocyclic Systems

A significant application of this compound lies in the synthesis of nitrogen-containing heterocyclic systems, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The compound serves as a key precursor for the construction of various heterocyclic rings through cyclization reactions.

One notable application is in the synthesis of quinoxaline (B1680401) derivatives. The reaction of this compound with o-phenylenediamine (B120857) derivatives leads to the formation of the quinoxaline ring system. This reaction typically proceeds through an initial condensation between the diamine and the α-ketoester, followed by cyclization and dehydration.

| Reactant 1 | Reactant 2 | Heterocyclic Product |

| This compound | o-Phenylenediamine | 3-(2-ethylphenyl)-2-hydroxyquinoxaline |

Furthermore, the reactivity of the oxoacetate moiety can be exploited in reactions with other binucleophiles, such as hydrazines and guanidines, to afford other important heterocyclic cores like pyrazoles and pyrimidines, respectively. These reactions underscore the compound's value in generating a library of diverse heterocyclic structures.

Preparation of Amide, Urea (B33335), and Carbamate (B1207046) Derivatives

The oxoacetate functionality of this compound provides a convenient handle for the synthesis of amide, urea, and carbamate derivatives. These functional groups are of paramount importance in medicinal chemistry and materials science.

Amide Synthesis: The ester group of this compound can be readily converted into an amide by direct aminolysis with primary or secondary amines. This reaction is often facilitated by heating or the use of catalysts to enhance the reaction rate and yield.

Urea Synthesis: While not a direct precursor for ureas, the aniline moiety of this compound can be derivatized to form an isocyanate. Subsequent reaction of this isocyanate with an amine would yield a urea derivative. Alternatively, the aniline can react with a carbamoylating agent.

Carbamate Synthesis: Similar to urea synthesis, the aniline nitrogen can be targeted for carbamate formation. Reaction with a suitable chloroformate or another carbamoylating agent in the presence of a base will yield the corresponding carbamate.

| Derivative | Synthetic Approach | Key Reagents |

| Amide | Aminolysis of the ester | Primary or secondary amine, heat/catalyst |

| Urea | Isocyanate formation from aniline moiety | Phosgene or equivalent, followed by an amine |

| Carbamate | Carbamoylation of the aniline nitrogen | Chloroformate, base |

Multicomponent Reactions and Domino Processes Involving the Oxoacetate Unit

Multicomponent reactions (MCRs) and domino processes are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. The reactive nature of the oxoacetate unit in this compound makes it an excellent candidate for participation in such transformations.

While specific examples directly involving this compound in well-known MCRs like the Ugi or Passerini reactions are not extensively documented in readily available literature, its structural motifs suggest its potential as a substrate. For instance, the carbonyl group could potentially act as the oxo-component in a Passerini reaction, reacting with an isocyanide and a carboxylic acid to form an α-acyloxy amide.

The α-ketoester moiety can also participate in domino reactions. For example, a nucleophilic addition to the ketone could be followed by an intramolecular cyclization involving the aniline ring or a substituent on it. The design of such domino sequences allows for the rapid assembly of complex molecular frameworks from a relatively simple starting material. The development of novel MCRs and domino reactions involving this compound remains an active area of research with the potential to streamline the synthesis of valuable organic compounds.

Computational and Theoretical Investigations of Ethyl 2 Ethylanilino Oxo Acetate

Electronic Structure Analysis and Molecular Orbital Theory Applications

The electronic structure is fundamental to a molecule's chemical behavior. Computational methods such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory are employed to analyze the electron distribution and orbital interactions that govern the reactivity of ethyl (2-ethylanilino)(oxo)acetate.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. chemrxiv.org It is a method that calculates the electronic properties of a system based on its electron density, offering a balance between accuracy and computational cost. chemrxiv.org For this compound, DFT studies can elucidate its thermodynamic stability and inherent reactivity.

DFT calculations typically begin with geometry optimization to find the lowest energy structure of the molecule. From this optimized structure, various electronic properties and reactivity descriptors can be calculated. These descriptors, often referred to as conceptual DFT descriptors, help in quantifying the reactivity of different sites within the molecule. frontiersin.org Key descriptors include:

Chemical Potential (μ): Related to the tendency of electrons to escape from the system.

Global Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. chemrxiv.org

These global reactivity indices provide a general overview of the molecule's reactivity. Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical attack. For this compound, the carbonyl oxygen atoms are expected to be electron-rich regions, while the carbonyl carbon atoms would be electron-poor.

Table 1: Illustrative Global Reactivity Descriptors for this compound Calculated via DFT

| Descriptor | Symbol | Typical Value (Arbitrary Units) | Implication for Reactivity |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 eV | Indicates electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 5.3 eV | Relates to chemical stability and reactivity |

| Chemical Potential | µ | -3.85 eV | Measures escaping tendency of electrons |

| Global Hardness | η | 2.65 eV | Indicates resistance to charge transfer |

| Global Softness | S | 0.38 eV⁻¹ | Inverse of hardness |

| Electrophilicity Index | ω | 2.79 eV | Represents the capacity to act as an electrophile |

Note: The values in this table are illustrative examples of data that would be obtained from a DFT study and are not based on published experimental or computational results for this specific molecule.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of reaction outcomes by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgucsb.edu The theory posits that the most significant contributions to the interaction energy between two molecules come from the overlap of the HOMO of one molecule (the nucleophile) with the LUMO of the other (the electrophile). wikipedia.org

In the context of this compound, FMO theory can predict its behavior in various reactions:

Nucleophilic/Electrophilic Character: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). A high-energy HOMO and a low-energy LUMO signify high reactivity.

Reaction Pathways: In pericyclic reactions, such as cycloadditions or electrocyclic reactions, the symmetry of the HOMO and LUMO is crucial for determining whether a reaction is thermally or photochemically allowed according to the Woodward-Hoffmann rules. ethz.chimperial.ac.uk

Regioselectivity: The spatial distribution (i.e., the orbital coefficients) of the HOMO and LUMO can predict which atoms are most likely to be involved in bond formation. An electrophile will preferentially attack the atom in the nucleophile that has the largest coefficient in the HOMO, and vice versa.

For this compound, the HOMO is likely to be localized on the electron-rich 2-ethylaniline (B167055) ring and the adjacent nitrogen atom, while the LUMO would be concentrated on the electron-deficient oxoacetate moiety, particularly the carbonyl carbons.

Table 2: FMO Analysis for a Hypothetical Reaction of this compound with an Electrophile

| Molecular Orbital | Energy Level (Illustrative) | Key Atomic Contributions (Predicted) | Role in Reaction |

| HOMO | -6.5 eV | Nitrogen, C4 and C6 of the aniline (B41778) ring | Acts as the nucleophile; donates electrons |

| LUMO | -1.2 eV | Carbonyl carbons of the oxoacetate group | Can act as an electrophilic center in other reactions |

Note: This table presents a hypothetical analysis to illustrate the principles of FMO theory. The energy levels are for illustrative purposes.

Computational Elucidation of Reaction Mechanisms and Energetics

Understanding how a reaction proceeds step-by-step is a central goal of chemistry. Computational methods allow for the detailed exploration of reaction pathways, the identification of transient species like transition states, and the calculation of the energy barriers associated with these processes.

A chemical reaction can be visualized as a path on a potential energy surface (PES). Reactants and products reside in energy minima, while the path between them goes over an energy maximum known as the transition state (TS). The transition state is a saddle point on the PES and represents the highest energy barrier that must be overcome for the reaction to occur.

Computational chemists use various algorithms to locate the precise geometry of a transition state. Once a TS structure is found, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

To confirm that a located transition state indeed connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. An IRC calculation maps the minimum energy path downhill from the transition state in both forward and reverse directions. A successful IRC calculation will trace the reaction pathway from the transition state to the reactant on one side and to the product on the other, providing a complete picture of the reaction coordinate. researchgate.net

Bond Evolution Theory (BET) offers a detailed and dynamic perspective on the chemical bonding changes that occur throughout a reaction. researchgate.net By analyzing the topology of the Electron Localization Function (ELF), BET can partition the reaction pathway into distinct structural stability domains (SSDs). Each SSD represents a phase of the reaction where the fundamental nature of the bonding is maintained. The transition from one SSD to another signifies a significant chemical event, such as the formation or breaking of a bond.

The ELF is a function that maps regions of space where electron pairs are likely to be found, such as covalent bonds and lone pairs. The analysis of ELF provides a visual and quantitative description of bonding.

For a reaction involving this compound, such as a cyclization or condensation, BET analysis could reveal the precise sequence of events:

Initial depopulation of electron density from a nucleophilic center (e.g., the nitrogen atom).

Formation of a new covalent bond, identified by the appearance of a new disynaptic basin in the ELF topology.

Cleavage of an existing bond, marked by the disappearance of a basin.

Proton transfer steps, which involve the creation and annihilation of specific V(H) and V(X,H) basins. researchgate.net

This detailed analysis provides a much deeper understanding of the reaction mechanism than can be obtained from simple energy profiles alone. researchgate.net

Conformational Landscapes and Stereochemical Preferences

Computational methods are used to explore the conformational landscape of the molecule to identify the most stable conformers. This is typically done through a systematic or stochastic conformational search, followed by geometry optimization and energy calculation for each unique conformer. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution.

Understanding the preferred conformation is crucial as it can dictate the molecule's reactivity and stereochemical outcome in reactions. For instance, the steric hindrance presented by the ethyl groups on the aniline ring and the ester can favor specific reaction pathways or lead to the formation of a particular stereoisomer. The relative orientation of the aniline ring and the oxoacetate moiety, as determined by the lowest energy conformers, would influence how the molecule interacts with other reactants.

Predictive Modeling for Structure-Reactivity Relationships

In the computational investigation of this compound and its analogs, predictive modeling plays a pivotal role in elucidating the intricate relationship between a molecule's structure and its chemical reactivity or biological activity. This approach, primarily through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, aims to develop mathematical equations that correlate numerical representations of molecular structure, known as molecular descriptors, with an observed response. nih.govresearchgate.net These models are instrumental in medicinal chemistry and materials science for the rational design of new compounds with desired properties, potentially reducing the time and cost associated with experimental screening. nih.govresearchgate.net

The development of a robust predictive model is a multi-step process that begins with the compilation of a dataset of compounds with known activities or properties. rsc.org For a series of analogs of this compound, this would involve synthesizing or acquiring a set of derivatives with systematic variations in their chemical structure. The biological activity, such as enzyme inhibition or receptor binding affinity, would then be experimentally determined for each compound.

Once the dataset is established, a wide array of molecular descriptors are calculated for each molecule. These descriptors can be broadly categorized as follows:

1D Descriptors: These are based on the molecular formula and include attributes like molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, these encompass constitutional descriptors (e.g., number of rings, rotatable bonds), topological indices that describe molecular branching and shape, and descriptors based on molecular connectivity.

3D Descriptors: These are calculated from the 3D coordinates of the atoms and include steric (e.g., molecular volume, surface area) and conformational parameters.

Physicochemical Descriptors: These pertain to properties like lipophilicity (logP), solubility, and electronic properties (e.g., dipole moment, partial charges).

The subsequent step involves the use of statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like random forest and support vector machines, to build a mathematical model that links the descriptors to the observed activity. nih.govresearchgate.net The goal is to identify a set of descriptors that have the most significant correlation with the biological response.

For instance, a hypothetical QSAR study on a series of this compound derivatives might reveal that the inhibitory activity against a particular enzyme is influenced by the electronic nature of substituents on the anilino ring and the steric bulk of the ester group. A simplified, hypothetical QSAR equation could take the form:

pIC50 = c0 + c1σ + c2Es

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), σ is the Hammett electronic parameter of the substituent on the aniline ring, Es is the Taft steric parameter for the ester group, and c0, c1, and c2 are coefficients determined by the regression analysis.

The predictive power and robustness of the developed QSAR model are evaluated through rigorous internal and external validation techniques. A statistically sound model can then be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent and selective compounds.

Hypothetical Data for QSAR Modeling of this compound Analogs

To illustrate the principles of predictive modeling, the following interactive data table presents hypothetical data for a series of this compound analogs. The table includes experimentally measured biological activity (pIC50) and calculated molecular descriptors that could be used to develop a QSAR model.

Advanced Spectroscopic and Structural Characterization of Ethyl 2 Ethylanilino Oxo Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the chemical environments of proton (¹H) and carbon (¹³C) nuclei.

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each unique proton environment. Key expected signals would include:

A triplet and a quartet in the upfield region (approx. δ 1.2-1.4 and 4.2-4.4 ppm, respectively) characteristic of the ethyl ester group (-OCH₂CH₃).

Another triplet and quartet, also in the aliphatic region (approx. δ 1.1-1.3 and 2.6-2.8 ppm), corresponding to the ethyl group attached to the aniline (B41778) ring (-CH₂CH₃).

A set of multiplets in the aromatic region (approx. δ 7.0-8.5 ppm) for the four protons on the disubstituted benzene (B151609) ring.

A broad singlet for the amide proton (N-H), the chemical shift of which would be highly dependent on solvent and concentration (typically δ 8.5-10.0 ppm).

¹³C NMR: A carbon NMR spectrum would provide the number of unique carbon atoms and information about their electronic environment. Expected signals would include:

Two distinct carbonyl carbon signals in the downfield region (approx. δ 155-170 ppm) for the amide and ester groups.

Signals for the aromatic carbons between δ 120-140 ppm.

Signals for the aliphatic carbons of the two ethyl groups, including the ester -OCH₂ (approx. δ 60-65 ppm) and the anilino -CH₂ (approx. δ 25-30 ppm), as well as the terminal methyl groups (approx. δ 10-15 ppm).

Without experimental data, a precise data table cannot be constructed.

2D NMR Techniques for Connectivity and Proximity

To unambiguously assign the ¹H and ¹³C signals, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling relationships, for instance, confirming the connectivity between the methylene (B1212753) (CH₂) and methyl (CH₃) protons within each of the two ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on their known proton assignments.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nist.gov

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of Ethyl (2-ethylanilino)(oxo)acetate would be expected to display several key absorption bands:

N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹ corresponding to the amide N-H bond.

C-H Stretches: Bands in the 2850-3000 cm⁻¹ region due to aliphatic C-H stretching and above 3000 cm⁻¹ for aromatic C-H stretching.

C=O Stretches: Two distinct and strong carbonyl absorption bands are anticipated. The ester carbonyl (C=O) typically appears around 1735-1750 cm⁻¹, while the amide carbonyl (Amide I band) would likely be found at a lower wavenumber, around 1670-1690 cm⁻¹. docbrown.info

C=C Stretches: Aromatic ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the ester C-O stretch would be expected in the 1150-1250 cm⁻¹ range. docbrown.info

A data table of these findings cannot be populated without actual experimental values.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. Key expected signals would include:

Strong signals for the aromatic C=C stretching vibrations.

Symmetric C=O stretching vibrations.

C-H stretching signals. Raman is often less sensitive to polar functional groups like carbonyls compared to FT-IR but can provide excellent data for the non-polar parts of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation

HRMS is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

Exact Mass: The calculated exact mass of this compound (C₁₂H₁₅NO₃) is 221.1052 g/mol . HRMS analysis should yield a measured mass that matches this value to within a few parts per million (ppm), confirming the molecular formula.

Fragmentation Pattern: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal the molecule's fragmentation pattern. Expected fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) from the ester, cleavage of the amide bond, and fragmentation of the ethyl group on the aniline ring. Analyzing these fragments helps to piece together and confirm the molecular structure.

Until experimental data for this compound becomes publicly available, a definitive and detailed spectroscopic analysis remains speculative. The information presented here is based on established principles of spectroscopic interpretation for the functional groups contained within the molecule.

X-ray Crystallography for Solid-State Molecular Architecture

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physical and chemical properties of a compound. X-ray crystallography stands as the definitive method for elucidating this architecture. However, a comprehensive search of publicly available scientific literature and crystallographic databases reveals a notable absence of single-crystal X-ray diffraction data for this compound.

Single Crystal X-ray Diffraction (SCXRD)

To date, no studies detailing the single-crystal X-ray diffraction analysis of this compound have been published. Consequently, critical crystallographic parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates remain undetermined.

The generation of such data would require the successful growth of single crystals of sufficient quality, followed by analysis using a diffractometer. The resulting data would provide unequivocal proof of the compound's structural formula, bond lengths, and bond angles, offering a foundational dataset for computational modeling and structure-activity relationship studies.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Density (calculated) (g/cm³) | Data Not Available |

Hydrogen Bonding and Supramolecular Interactions

Without experimental crystallographic data, a definitive analysis of the hydrogen bonding and supramolecular interactions within the crystal lattice of this compound is not possible. However, based on its molecular structure, which contains a secondary amine (N-H) as a hydrogen bond donor and carbonyl oxygen atoms (C=O) as hydrogen bond acceptors, it is reasonable to predict the formation of intermolecular hydrogen bonds.

Interactive Data Table: Potential Hydrogen Bond Interactions in this compound

| Donor | Acceptor | Distance (Å) | Angle (°) |

| N-H | O=C (amide) | Data Not Available | Data Not Available |

| N-H | O=C (ester) | Data Not Available | Data Not Available |

| C-H | O=C | Data Not Available | Data Not Available |

Future Research Trajectories and Broader Impact in Chemical Sciences

Unexplored Synthetic Frontiers and Methodological Innovations

The synthesis of N-aryl oxamates like Ethyl (2-ethylanilino)(oxo)acetate typically involves the reaction of an aniline (B41778) with an oxalic acid derivative. However, there are several unexplored frontiers and methodological innovations that could lead to more efficient, sustainable, and diverse synthetic routes.

One promising area is the development of catalyst-free methods. For instance, research on the synthesis of related oxazoline (B21484) derivatives has shown that reactions can be carried out under microwave heating without the need for activators or catalysts, providing a cleaner synthetic strategy. nih.gov Applying similar energy sources to the reaction of 2-ethylaniline (B167055) with diethyl oxalate (B1200264) could offer a more environmentally benign pathway.

Another frontier is the use of novel activating agents. While traditional methods might use stoichiometric coupling reagents that generate significant waste, newer approaches in amide bond formation are focusing on catalytic systems. catalyticamidation.infonih.gov Exploring dehydrative amidations using organoboron catalysts could be a fruitful direction. catalyticamidation.info These methods avoid the use of harsh coupling agents and produce water as the only byproduct.

Furthermore, one-pot synthesis strategies, such as the one described for ethyl 2-oxocyclopentylacetate, could be adapted for this compound. nih.gov This would involve combining condensation, substitution, and esterification steps in a single reaction vessel, improving efficiency and reducing waste.

| Potential Synthetic Innovation | Description | Potential Advantage |

| Microwave-Assisted Synthesis | Use of microwave irradiation to drive the reaction between 2-ethylaniline and an oxalate ester. | Faster reaction times, higher yields, and catalyst-free conditions. |

| Catalytic Dehydrative Amidation | Employing catalysts (e.g., boronic acids) to directly form the amide bond from the corresponding amine and carboxylic acid (or ester), with water as the only byproduct. | High atom economy, reduced waste, and milder reaction conditions. |

| One-Pot Reactions | Combining multiple synthetic steps into a single process without isolating intermediates. | Increased efficiency, lower cost, and reduced solvent usage. |

| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Precise control over reaction parameters, improved safety, and easier scalability. |

Novel Catalytic Systems for Sustainable Oxoacetate Chemistry

The development of sustainable chemical processes is a major goal in modern chemistry. nih.gov For oxoacetate chemistry, this involves designing novel catalytic systems that are efficient, reusable, and environmentally friendly.

One area of interest is the use of heterogeneous catalysts. For example, a Pd-Zr/Al2O3 catalyst has been developed for the gas-phase synthesis of oxalates from carbon monoxide. google.com While this is for the oxalate backbone, similar supported metal catalysts could be explored for the amidation step. These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.

Organocatalysis is another key area for sustainable chemistry. researchgate.net Triarylsilanols have been identified as effective catalysts for the direct amidation of carboxylic acids with amines. researchgate.net Investigating the use of such silicon-based catalysts for the synthesis of this compound could lead to more sustainable and metal-free synthetic routes.

Ionic liquids (ILs) also offer potential as sustainable reaction media and even as catalysts themselves. rsc.org Their unique properties, such as low vapor pressure and high thermal stability, make them attractive alternatives to volatile organic solvents. Research into IL-stabilized metal oxoclusters has shown promise in various catalytic applications, and this could be extended to oxoacetate chemistry. rsc.org

| Catalytic System | Description | Sustainability Advantage |

| Heterogeneous Catalysts | Solid-supported catalysts (e.g., metals on a support like alumina). | Ease of separation and recyclability, reducing catalyst waste. |

| Organocatalysts | Metal-free small organic molecules that can catalyze reactions (e.g., silanols, DABCO-based systems). researchgate.netnih.gov | Avoids the use of toxic or expensive heavy metals. |

| Ionic Liquids (ILs) | Salts that are liquid at low temperatures, used as solvents or catalysts. | Low volatility, high thermal stability, and potential for recyclability. rsc.org |

| Biocatalysts | Use of enzymes to catalyze the reaction. | High selectivity, mild reaction conditions, and biodegradable. |

Expanding the Repertoire of Synthetic Applications

While the specific applications of this compound are not well-documented, its structure suggests it could be a valuable intermediate in the synthesis of more complex molecules. ontosight.ai

One potential application is in the synthesis of heterocyclic compounds. The oxoacetate moiety can participate in cyclization reactions to form various heterocyclic rings, which are common scaffolds in pharmaceuticals and agrochemicals. For instance, related oxoacetate derivatives are used to synthesize quinazolin-4-one moieties. nih.gov

The compound could also serve as a building block in the synthesis of novel polymers. The bifunctional nature of the molecule (ester and amide groups) allows for potential polymerization reactions. For example, poly(2-alkyloxazoline)s, derived from related oxazoline monomers, are being investigated as biocompatible materials. wikipedia.org

Furthermore, this compound and its derivatives could be explored as ligands for metal catalysts. The nitrogen and oxygen atoms can act as coordination sites for metal ions, potentially leading to new catalysts for various organic transformations.

| Potential Application | Description | Scientific Impact |

| Heterocycle Synthesis | Use as a precursor to form cyclic compounds containing nitrogen and oxygen. | Access to novel scaffolds for drug discovery and materials science. |

| Polymer Chemistry | Monomer for the synthesis of new polymers with potentially unique properties. | Development of new materials for biomedical or industrial applications. |

| Ligand Development | Synthesis of new ligands for transition metal catalysis. | Creation of more efficient and selective catalysts for organic synthesis. |

| Medicinal Chemistry | Precursor for the synthesis of biologically active compounds. | Potential for the discovery of new therapeutic agents. ontosight.ainih.gov |

Integration of Machine Learning and AI in Oxoacetate Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes, the design of novel synthetic routes, and the discovery of new molecules with desired properties. nih.govnih.goveurekalert.org

AI can also be used for retrosynthetic analysis, which involves working backward from a target molecule to identify potential starting materials and reaction pathways. engineering.org.cnresearchgate.net This could help chemists design more efficient and innovative syntheses for complex molecules derived from this compound.

Furthermore, generative AI models can be used to design novel oxoacetate derivatives with specific properties. By learning the relationships between chemical structure and biological activity or material properties, these models can propose new molecules that are likely to be effective for a particular application, such as drug discovery. nih.gov

| AI/ML Application | Description | Impact on Research |

| Reaction Outcome Prediction | Using ML models to predict the products, yields, and side products of chemical reactions. eurekalert.orgchemistryworld.com | More efficient optimization of synthetic routes and reduced experimental effort. |

| Retrosynthetic Planning | AI-driven tools to suggest synthetic pathways for target molecules. nih.govengineering.org.cn | Faster design of novel and efficient syntheses. |

| De Novo Molecule Design | Generative models to create new molecules with desired properties. | Accelerated discovery of new drug candidates and materials. |

| Property Prediction | Predicting physical, chemical, and biological properties of new compounds. | Prioritization of synthetic targets and better understanding of structure-property relationships. |

Contribution to Fundamental Understanding of Organic Reactions

The study of this compound and its reactions can contribute to a more fundamental understanding of organic reaction mechanisms. The amide bond formation in this molecule is a key transformation in organic chemistry, and detailed mechanistic studies can provide valuable insights. catalyticamidation.info

Investigating the kinetics and thermodynamics of the reaction between 2-ethylaniline and oxalate derivatives can help elucidate the factors that control the reaction rate and selectivity. This could involve studying the role of the solvent, the effect of substituents on the aniline ring, and the nature of the transition state.

Furthermore, computational chemistry can be used to model the reaction mechanism at the molecular level. rsc.org Density functional theory (DFT) calculations can be used to determine the structures of intermediates and transition states, providing a detailed picture of the reaction pathway. nih.gov This can help to explain experimental observations and guide the design of more efficient catalysts and reaction conditions.

The study of this compound can also contribute to our understanding of tautomerism. The oxoacetate moiety can potentially exist in keto and enol forms, and investigating the factors that influence this equilibrium can provide insights into the reactivity of β-keto esters. rsc.org

| Area of Fundamental Understanding | Research Focus | Potential Insights |

| Amide Bond Formation Mechanism | Kinetic studies, isotopic labeling, and computational modeling of the amidation reaction. | Deeper understanding of the factors controlling this fundamental transformation. |

| Catalyst-Substrate Interactions | Spectroscopic and computational studies of how catalysts interact with the reactants. | Rational design of more effective catalysts. |

| Keto-Enol Tautomerism | Investigating the equilibrium between the keto and enol forms of the oxoacetate. | Understanding the reactivity and stability of β-keto esters. |

| Structure-Reactivity Relationships | Synthesizing and studying a series of related N-aryl oxamates with different substituents. | Elucidating how electronic and steric effects influence reactivity. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Ethyl (2-ethylanilino)(oxo)acetate, and how are reaction conditions optimized?

- This compound can be synthesized via nitroacetate precursors, where reduction of nitro groups yields α-ketoester derivatives. For example, ethyl 2-nitro-2-arylacetates are reduced under catalytic hydrogenation or acidic conditions to form α-ketoesters. Optimization involves adjusting catalysts (e.g., palladium on carbon), solvent systems (ethanol or DMF), and reaction times (e.g., 10–24 hours) to maximize yield and purity. Post-synthesis purification often employs column chromatography (ethyl acetate/hexane gradients) or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- 1H NMR is essential for confirming the ester moiety (quartet at δ 4.4–4.5 ppm for CH2CH3) and aromatic substituents (e.g., doublets for para-substituted aryl groups). IR spectroscopy identifies carbonyl stretches (~1740 cm⁻¹ for ester and α-keto groups). Mass spectrometry (MS) verifies molecular ion peaks (e.g., [M+H]+) and fragmentation patterns. Cross-referencing with literature spectral data (e.g., δ 2.45 ppm for methyl groups in toluyl derivatives) ensures structural accuracy .

Q. How can researchers assess the purity of this compound post-synthesis?

- Thin-layer chromatography (TLC) with ethyl acetate/hexane eluents monitors reaction progress. High-performance liquid chromatography (HPLC) quantifies purity using reverse-phase columns. Recrystallization from ethanol or acetone removes impurities, while melting point analysis (if crystalline) provides additional validation. Consistent NMR integration ratios (e.g., ethyl group protons) further confirm purity .

Advanced Research Questions

Q. What crystallographic challenges arise during structural refinement of this compound, and how are they resolved?

- Twinning and weak diffraction (common in flexible esters) complicate refinement. Using SHELXL ( ), researchers apply TWIN/BASF commands to model twinned data. Hydrogen bonding (e.g., C–H⋯O interactions) and π-π stacking (centroid distances ~3.7 Å) stabilize crystal packing. Disorder in ethyl or aryl groups is addressed via PART/SUMP constraints. High-resolution data (≤ 0.8 Å) and iterative least-squares refinement improve accuracy .

Q. How do reaction mechanisms involving this compound as a precursor differ under varying catalytic conditions?

- In oxygen-atom transfer (OAT) reactions, Fe(IV)-oxo catalysts (e.g., nonheme complexes) abstract hydrogen from the α-keto group, forming radical intermediates. Kinetic studies (UV-vis at −30°C) reveal pseudo-first-order decay rates. Contrastingly, acid-catalyzed ester hydrolysis follows nucleophilic acyl substitution, monitored via GC or LC-MS. Mechanistic divergence is confirmed by isotopic labeling (e.g., 18O tracing) and intermediate trapping (e.g., silylation of enolates) .

Q. What role do non-covalent interactions play in the supramolecular assembly of this compound derivatives?

- C–H⋯O hydrogen bonds (2.5–2.8 Å) form centrosymmetric dimers (R22(10) motifs), while π-π interactions between aryl/heterocyclic rings (e.g., triazoles) stabilize layered packing. Computational modeling (DFT or MD simulations) predicts interaction energies, validated by Hirshfeld surface analysis. These interactions influence solubility and crystallinity, critical for designing co-crystals or drug delivery systems .

Methodological Considerations

- Data Contradiction Analysis : Discrepancies in NMR or XRD data may arise from solvent polarity (e.g., CDCl3 vs. DMSO-d6) or polymorphism. Compare multiple batches and apply Bayesian statistics to refine structural models.

- Experimental Design : For kinetic studies, use stopped-flow techniques for fast reactions (<1 s) and pseudo-first-order excess conditions to isolate rate constants.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.